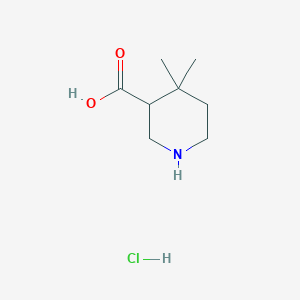![molecular formula C13H18F3NO B2562950 N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine CAS No. 1479073-10-3](/img/structure/B2562950.png)
N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine, commonly known as TFMPP, is a psychoactive drug that belongs to the family of piperazines. TFMPP is a recreational drug that is commonly used for its euphoric and hallucinogenic effects. However, TFMPP is also used in scientific research for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
TFMPP has been used in scientific research for its potential therapeutic applications. TFMPP has been shown to have anxiolytic and antidepressant effects in animal models. TFMPP has also been studied for its potential use in the treatment of obesity and addiction.
Mecanismo De Acción
TFMPP acts as a serotonin receptor agonist, specifically targeting the 5-HT1A and 5-HT2A receptors. TFMPP also acts as a dopamine receptor antagonist. The exact mechanism of action of TFMPP is not fully understood, but it is believed to modulate the activity of serotonin and dopamine in the brain.
Biochemical and Physiological Effects:
TFMPP has been shown to have a variety of biochemical and physiological effects. TFMPP increases the release of serotonin and dopamine in the brain, leading to its euphoric and hallucinogenic effects. TFMPP also increases heart rate, blood pressure, and body temperature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPP has several advantages for lab experiments. TFMPP is readily available and relatively inexpensive. TFMPP is also stable and easy to handle. However, TFMPP has several limitations. TFMPP has a narrow therapeutic window, meaning that it can be toxic at higher doses. TFMPP also has a short half-life, meaning that its effects are relatively short-lived.
Direcciones Futuras
There are several future directions for TFMPP research. TFMPP could be further studied for its potential therapeutic applications, particularly in the treatment of anxiety and depression. TFMPP could also be studied for its potential use in the treatment of addiction, particularly for its ability to modulate the activity of serotonin and dopamine in the brain. Additionally, TFMPP could be studied for its potential use as a research tool for studying the serotonin and dopamine systems in the brain.
Métodos De Síntesis
TFMPP can be synthesized using a variety of methods. One common method involves the reaction of 1-(3,3,3-trifluoropropoxy)benzene with 2-(chloromethyl)propane-1,3-diamine in the presence of a base. This method yields TFMPP as a white crystalline powder with a melting point of 120-122°C.
Propiedades
IUPAC Name |
N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO/c1-10(2)17-9-11-5-3-4-6-12(11)18-8-7-13(14,15)16/h3-6,10,17H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHWBOKCAZFYQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OCCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-methoxyphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]-N-(3-methylsulfanylphenyl)acetamide](/img/structure/B2562867.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2562871.png)



![[3-(4-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2562875.png)

![1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2562883.png)
![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2562884.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2562885.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-cyclopropyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2562889.png)
